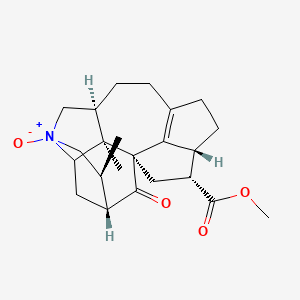

卡里西菲林A

描述

Calyciphylline A is a natural product belonging to the Daphniphylline alkaloid family . These alkaloids are isolated from the genus Daphniphyllum. Calyciphylline A exhibits a complex, polycyclic, and often caged skeleton, making it synthetically challenging. It has drawn particular interest from the organic synthesis community due to its intriguing biological profiles, including anti-tubulin polymerization, anti-HIV, anticarcinogenic, vasorelaxant, cytotoxic, and neurotrophic activities .

Synthesis Analysis

The total synthesis of Calyciphylline A involves several key steps. Notably, a divergent strategy via late-stage diallylic alcohol rearrangements plays a central role. This approach includes an unprecedented oxidative Nazarov electrocyclization using an unfunctionalized diallylic alcohol and an unusual transannular allylic alcohol rearrangement . Other critical transformations include an nitrile hydration using a highly efficient “donor-acceptor” platinum catalyst, an intramolecular Heck coupling , and an intramolecular, regioselective pinacol coupling . Selective amide reductions also contribute significantly to the synthesis .

科学研究应用

抗癌活性

卡里西菲林A型生物碱,包括this compound,已被发现具有广泛的生物活性,其中之一是抗癌活性 {svg_1}. 这些生物碱的复杂结构使其成为化学合成的理想目标,这有可能导致新的抗癌药物的开发 {svg_2}.

HIV抑制

this compound型生物碱的另一个重要的生物活性是它们对HIV的潜在抑制作用 {svg_3}. 虽然具体的机制尚未完全了解,但这些生物碱的独特结构可能以某种方式与病毒相互作用,从而抑制其复制 {svg_4}.

血管舒张活性

this compound型生物碱也表现出血管舒张活性 {svg_5}. 这意味着它们可以帮助放松和扩大血管,这可能用于治疗各种心血管疾病 {svg_6}.

化学合成

this compound型生物碱,包括this compound,独特的[6-6-5-7-5]氮杂稠合环体系使其成为化学合成的理想目标 {svg_7}. 开发高效且普遍适用的合成方法来获得这些生物碱的广泛范围的需求非常大 {svg_8}.

新型合成策略的开发

this compound的合成导致了各种新型合成策略的开发 {svg_9}. 这些策略基于分子内迈克尔加成、Pd催化、环加成和曼尼希型反应 {svg_10}.

环状分子合成生物碱

this compound的合成也激发了环状分子合成其他生物碱的方法 {svg_11}. 这种方法同时从大环前体组装这些生物碱的稠合环体系,从而产生新的立体异构中心 {svg_12}.

未来方向

作用机制

Target of Action

Calyciphylline A is a type of Daphniphyllum alkaloid The primary targets of Calyciphylline A are not explicitly mentioned in the available literature

Mode of Action

The synthesis of calyciphylline a involves key steps such as a radical cyclization to form the hydroindole system and piperidine ring closure through a stereocontrolled aldol cyclization . These steps could potentially influence its interaction with its targets.

Biochemical Pathways

The synthesis of calyciphylline a involves a series of complex reactions, including radical cyclization and stereocontrolled aldol cyclization . These reactions could potentially affect various biochemical pathways.

Result of Action

Daphniphyllum alkaloids, the family to which calyciphylline a belongs, are known for their diverse biological activities, including anti-tubulin polymerization, anti-hiv, anticarcinogenic, vasorelaxant, and cytotoxic effects .

Action Environment

The synthesis of calyciphylline a involves a series of complex reactions that could potentially be influenced by various environmental factors .

生化分析

Biochemical Properties

Calyciphylline A plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, which is essential for microtubule formation. The interaction between Calyciphylline A and tubulin inhibits tubulin polymerization, leading to disruption of microtubule dynamics . Additionally, Calyciphylline A has been shown to interact with proteins involved in the HIV replication cycle, thereby exhibiting anti-HIV properties .

Cellular Effects

Calyciphylline A affects various types of cells and cellular processes. In cancer cells, it induces cytotoxicity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . Calyciphylline A also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of Calyciphylline A involves its binding interactions with biomolecules. Calyciphylline A binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, Calyciphylline A modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calyciphylline A change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that Calyciphylline A can have sustained effects on cellular function, including prolonged inhibition of tubulin polymerization and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of Calyciphylline A vary with different dosages in animal models. At low doses, Calyciphylline A exhibits minimal toxicity and effectively inhibits tubulin polymerization . At higher doses, it can cause adverse effects such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing toxicity .

Metabolic Pathways

Calyciphylline A is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and detoxification . The compound also affects metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels . These interactions contribute to the overall biological activity of Calyciphylline A .

Transport and Distribution

Calyciphylline A is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Calyciphylline A can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of Calyciphylline A is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with tubulin and other biomolecules . Post-translational modifications and targeting signals may direct Calyciphylline A to specific compartments or organelles, influencing its activity and function .

属性

IUPAC Name |

methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12-,14-,15-,16-,17-,18-,22-,23+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTJWHRTAHFESH-IGJFRSLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[N+]2(C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。